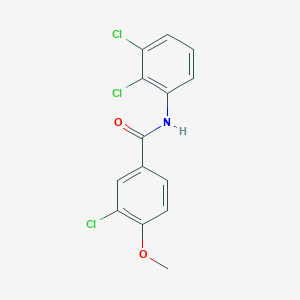
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). MK-677 has been studied extensively for its potential therapeutic applications in various conditions related to growth hormone deficiency, muscle wasting, and bone density loss.
Mécanisme D'action
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide acts as a selective agonist of the ghrelin receptor, which is a G protein-coupled receptor that regulates appetite, energy metabolism, and GH secretion. Binding of 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide to the ghrelin receptor stimulates the release of GH and IGF-1 from the pituitary gland, leading to an increase in muscle mass, bone density, and energy expenditure.
Biochemical and Physiological Effects:
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including increased GH and IGF-1 levels, improved bone density, increased muscle mass, and decreased fat mass. It has also been shown to improve sleep quality and cognitive function in elderly patients.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has several advantages for use in laboratory experiments, including its ability to increase GH and IGF-1 levels in a dose-dependent manner, its relatively long half-life, and its oral bioavailability. However, there are also limitations to its use, including its cost, the need for specialized equipment for synthesis, and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide, including its potential applications in treating conditions such as osteoporosis, muscle wasting, and obesity. Further studies are also needed to determine the long-term safety and efficacy of 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide, as well as its potential interactions with other drugs. Additionally, there is a need for the development of more selective ghrelin receptor agonists with improved pharmacokinetic properties for use in clinical settings.
Méthodes De Synthèse
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzoyl chloride with 2,3-dichloroaniline, followed by the reaction of the resulting intermediate with ammonia and subsequent purification steps. The synthesis of 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in both healthy individuals and patients with GH deficiency, as well as improve bone density and muscle mass in elderly patients. 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has also been studied for its potential applications in treating conditions such as osteoporosis, muscle wasting, and obesity.
Propriétés
IUPAC Name |
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(7-10(12)16)14(19)18-11-4-2-3-9(15)13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVRSLAYOVTONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

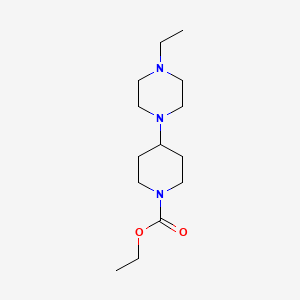
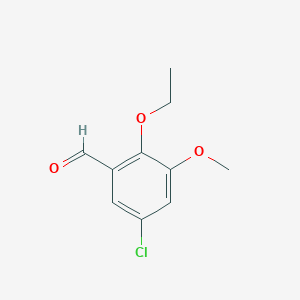
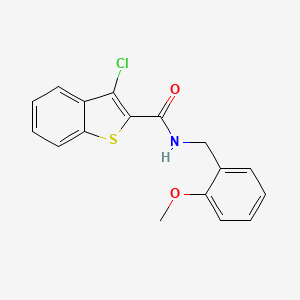
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
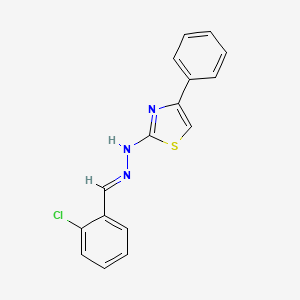
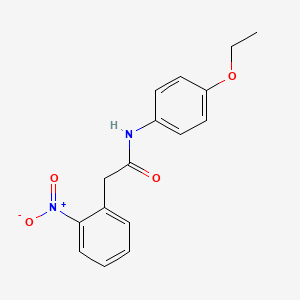
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
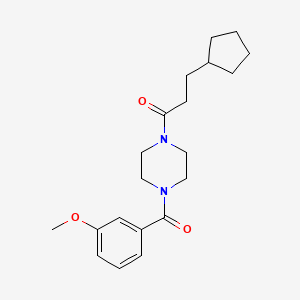
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
